

N-(4-fluorophenyl)cyclohexanecarboxamide CAS number and nomenclature

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Compound of Interest

Compound Name: N-(4-fluorophenyl)cyclohexanecarboxamide

Cat. No.: B312733

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An In-depth Technical Guide to N-(4-fluorophenyl)cyclohexanecarboxamide

This technical guide provides a comprehensive overview of **N-(4-fluorophenyl)cyclohexanecarboxamide**, a carboxamide derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and analytical characterization.

Nomenclature and Chemical Identity

N-(4-fluorophenyl)cyclohexanecarboxamide is a synthetic organic compound featuring a cyclohexane ring connected to a 4-fluorophenyl group through an amide linkage.

- CAS Number: 315712-36-8[1]
- IUPAC Name: **N-(4-fluorophenyl)cyclohexanecarboxamide**[2][3]
- Molecular Formula: C₁₃H₁₆FNO[2][3]
- Synonyms: Cyclohexanecarboxamide, N-(4-fluorophenyl)-[3]

Physicochemical Properties

A summary of the key physicochemical properties of **N-(4-fluorophenyl)cyclohexanecarboxamide** is presented in the table below. These properties are crucial for its handling, formulation, and application in various research settings.

| Property | Value | Reference |
|------------------|---|-----------|
| Molecular Weight | 221.27 g/mol | [2][3] |
| InChI Key | RQMDSCPCNJHYJL-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | <chem>C1CCC(CC1)C(=O)NC2=CC=C(C=C2)F</chem> | [2] |

Synthesis Protocol

The synthesis of **N-(4-fluorophenyl)cyclohexanecarboxamide** can be achieved through an acid chloride-mediated coupling reaction. This method is often preferred for its efficiency and scalability in laboratory settings.

Experimental Protocol: Acid Chloride-Mediated Coupling

Step 1: Formation of Cyclohexanecarbonyl Chloride

- In a round-bottom flask equipped with a reflux condenser, combine cyclohexanecarboxylic acid (1.0 equivalent) with thionyl chloride (1.2 equivalents).
- Heat the mixture to reflux and maintain for 2 hours. This step converts the carboxylic acid to its corresponding acid chloride.
- After the reaction is complete, remove the excess thionyl chloride by distillation.

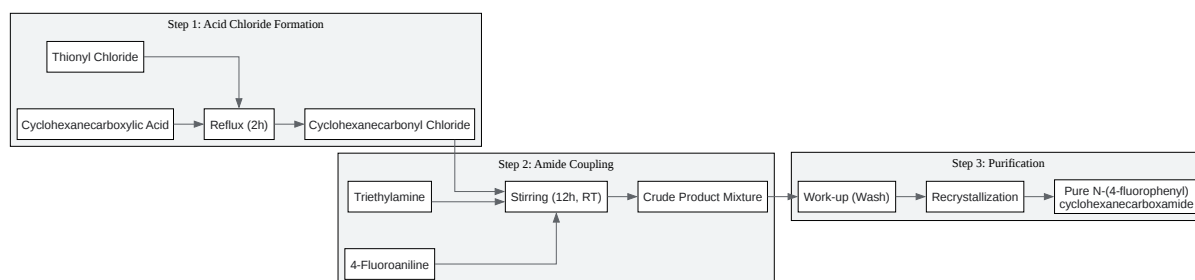
Step 2: Amide Coupling

- Dissolve the resulting cyclohexanecarbonyl chloride in anhydrous dichloromethane.
- In a separate vessel, prepare a solution of 4-fluoroaniline (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

- Cool the acid chloride solution to 0°C using an ice bath.
- Add the 4-fluoroaniline and triethylamine solution dropwise to the cooled acid chloride solution with continuous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12 hours.

Step 3: Work-up and Purification

- Quench the reaction by adding water to the mixture.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with dilute hydrochloric acid and brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude **N-(4-fluorophenyl)cyclohexanecarboxamide** by recrystallization to yield the final product.



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Caption: Synthesis workflow for **N-(4-fluorophenyl)cyclohexanecarboxamide**.

Biological Activity

While specific biological activities for **N-(4-fluorophenyl)cyclohexanecarboxamide** are not extensively documented in publicly available literature, the presence of the 4-fluorophenyl moiety is significant. Fluorine's high electronegativity can enhance metabolic stability and binding affinity to biological targets.^[2] Derivatives containing a fluorophenyl group are commonly investigated in the development of antiviral and anticancer agents due to these favorable properties.^[2] Further research is required to elucidate the specific pharmacological profile of this compound.

Analytical Methods

The characterization of **N-(4-fluorophenyl)cyclohexanecarboxamide** typically involves standard analytical techniques to confirm its identity and purity. According to the NIST Chemistry WebBook, data from mass spectrometry (electron ionization) and gas chromatography are available for this compound, which are fundamental for its structural elucidation and purity assessment.[3]

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